Trioxirane

Computational Chemistry Theoretical Chemistry Thermochemistry

Trioxirane (cyclic ozone, CAS 153851-84-4) is the high-energy D₃ₕ-symmetric O₃ allotrope—possessing a ~130 kJ/mol enthalpy advantage over conventional bent ozone. Its strained equilateral triangle structure enables unmatched energy release per unit mass, potentially boosting rocket fuel specific impulse by up to one-third. A predicted kinetic half-life of ~10 s at 200 K and ~70 s below 100 K guides cryogenic matrix isolation protocols. Essential for computational propellant modeling, high-accuracy quantum mechanical method benchmarking (MRCI+Q, VTST with tunneling corrections), and surface-mediated oxidation studies on MgO substrates. We facilitate custom synthesis inquiries for qualified research laboratories pursuing experimental isolation, spectroscopic characterization, and stabilization via fullerene encapsulation or cryogenic matrix trapping.

Molecular Formula O3
Molecular Weight 47.998 g/mol
CAS No. 153851-84-4
Cat. No. B12562246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrioxirane
CAS153851-84-4
Molecular FormulaO3
Molecular Weight47.998 g/mol
Structural Identifiers
SMILESO1OO1
InChIInChI=1S/O3/c1-2-3-1
InChIKeyXQOAKYYZMDCSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trioxirane (Cyclic Ozone) for Advanced Oxidation and High-Energy Density Propellant Research


Trioxirane (CAS 153851-84-4), also known as cyclic ozone, is a theoretically predicted, metastable allotrope of oxygen with the molecular formula O₃ [1]. It is the cyclic isomer of the common bent ozone molecule, distinguished by its strained equilateral triangle (D₃ₕ symmetry) structure formed by its three oxygen atoms [2]. This high-energy form has been the subject of extensive computational study for its unique potential in applications requiring extreme energy release, such as advanced rocket propellants, and as a highly reactive intermediate in oxidation chemistry [3]. While its bulk isolation remains elusive, its existence is supported by both quantum mechanical calculations and experimental evidence on surfaces [4].

Why Trioxirane (Cyclic Ozone) Cannot Be Replaced by Standard Bent Ozone in High-Energy Research


The selection of Trioxirane (cyclic ozone) over its ubiquitous and stable counterpart, bent ozone, is not a matter of convenience but of fundamental chemical necessity for specific high-energy applications. Bent ozone (O₃) is a thermodynamically stable (ΔH°_f = +142.7 kJ/mol) and readily available molecule with a bent geometry (C₂ᵥ symmetry). Trioxirane, in stark contrast, is a high-energy isomer with an equilateral triangular structure (D₃ₕ symmetry). Computational studies have consistently shown that cyclic ozone exists in a significantly higher energy state than the bent form [1]. This energy difference, often exceeding 100 kJ/mol, is the key differentiating factor. Attempting to use standard bent ozone in a scenario requiring the extreme energy density or unique reactivity profile of cyclic ozone would be scientifically invalid. The two isomers are not interchangeable; their distinct molecular geometries and electronic structures dictate vastly different physical and chemical properties, making cyclic ozone a specialized target for theoretical and applied research in fields like advanced propulsion and exotic oxidation [2].

Quantitative Differentiation of Trioxirane from Bent Ozone: A Comparative Evidence Guide


Relative Thermodynamic Stability: Trioxirane Exists in a Significantly Higher Energy State

Trioxirane (cyclic ozone) is a high-energy isomer relative to the ground-state bent ozone. An early, influential computational study determined the total energy of cyclic ozone to be -224.7637 hartree, compared to -224.7710 hartree for symmetric bent ozone, at an optimum bond length of 143.5 pm for the cyclic form [1]. This corresponds to a significant energy penalty for the cyclic structure. Later computational work, using higher-level methods, further refined these values. For instance, one study reported cyclic ozone to be approximately 130 kJ/mol higher in enthalpy of formation than bent ozone, with an activation energy for ring-opening of about 95 kJ/mol [2]. This quantitative energy difference is the primary driver for its theoretical potential as a high-energy-density material.

Computational Chemistry Theoretical Chemistry Thermochemistry

Unique Structural Geometry and Bond Strain

The molecular geometry of Trioxirane is its defining feature and the source of its high energy. Unlike bent ozone, which has an experimental bond angle of 116.8° and a bond length of 127.1 pm [1], Trioxirane is constrained to an equilateral triangle (D₃ₕ symmetry) with 60° bond angles. This extreme angle introduces severe angular strain. Computational models predict an optimum bond length for the cyclic isomer of 143.5 pm [2]. This elongation, combined with the forced bond angle, is responsible for the molecule's high energy and kinetic metastability [3].

Molecular Structure Computational Chemistry Physical Chemistry

Kinetic Metastability and Theoretical Half-Life

While thermodynamically unstable relative to bent ozone, Trioxirane is predicted to be kinetically metastable, meaning its isomerization to the more stable bent form is hindered by an activation energy barrier. Advanced theoretical calculations incorporating multidimensional tunneling effects have estimated the half-life (t₁/₂) of cyclic ozone under thermal conditions. At 200 K, the half-life is estimated to be only approximately 10 seconds, which increases to approximately 70 seconds at temperatures below 100 K [1]. This lifetime, while short, suggests a finite window for potential experimental study or capture at cryogenic temperatures.

Reaction Kinetics Theoretical Chemistry Physical Chemistry

Predicted Impact on Propellant Performance

The high energy content of Trioxirane translates directly into a theorized performance advantage in rocket propellant applications. Quantum computational studies have suggested that the addition of cyclic ozone to rocket fuel could significantly increase its specific impulse (Isp), a key measure of propellant efficiency. It has been stated that such an additive could allow for up to one-third more payload per rocket launch [1]. This represents a class-level inference based on the unique energy profile of cyclic ozone, which far exceeds that of standard oxidizers like liquid oxygen, for which such a dramatic Isp increase is not achievable.

Propellant Chemistry Computational Materials Science Aerospace Engineering

Primary Research Scenarios for Trioxirane (Cyclic Ozone) Based on Quantified Differentiation


Fundamental Research into High-Energy-Density Materials (HEDM)

Research groups investigating next-generation propellants and explosives. The core quantitative differentiation—a ~130 kJ/mol enthalpy advantage over bent ozone [1]—establishes Trioxirane as a top-tier candidate for theoretical studies on maximizing energy release per unit mass. This field relies on computational modeling to explore its stabilization, energy release mechanisms, and potential as an additive to boost the specific impulse of rocket fuels, a benefit estimated to increase payload capacity by up to one-third [2].

Experimental Physical Chemistry of Metastable Species

Laboratories specializing in matrix isolation, cryochemistry, or ultrafast spectroscopy. The predicted kinetic half-life of ~10 seconds at 200 K and ~70 seconds below 100 K [1] provides a crucial quantitative target for experimental design. This scenario involves attempts to synthesize and characterize the elusive cyclic ozone, leveraging low-temperature techniques to trap the molecule before it isomerizes. The unique D₃ₕ symmetry and predicted vibrational spectrum make it a compelling target for spectroscopic identification [2].

Computational Chemistry Benchmarking and Method Development

Theoretical and computational chemistry groups focused on developing high-accuracy quantum mechanical methods. The cyclic ozone → bent ozone isomerization presents a challenging benchmark due to the subtle energy differences and strong multi-reference character involved. Early studies showed a spread of over 120 kJ/mol in relative energies [1]. The system is used to validate advanced methods like MRCI+Q and variational transition state theory with tunneling corrections, which are essential for accurately predicting the behavior of other strained and metastable molecules [2].

Advanced Oxidation and Surface Chemistry Studies

Surface science and catalysis research. Evidence for the existence of cyclic ozone on MgO surfaces [1] opens a research avenue for studying its unique reactivity in heterogeneous environments. The strained geometry and high energy may lead to novel oxidation pathways or products not observed with conventional oxygen allotropes. This research is focused on understanding its role as a transient, highly reactive intermediate in surface-mediated reactions.

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